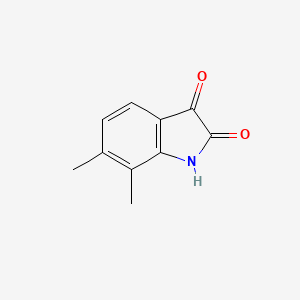

6,7-dimethyl-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of applications in pharmaceuticals and materials science. In one study, a series of fused pyrrole derivatives, specifically 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones, were synthesized using a domino condensation process. This process involved refluxing mixtures of enamines derived from 5,5-dimethyl-1,3-cyclohexadione (dimedone) and arylglyoxals in acetonitrile. The resulting pyrrole derivatives underwent annulation and allylic hydroxylation to form the desired products. Further oxidation with chromium trioxide in pyridine yielded the oxidized products, 1,2-diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones, with good efficiency .

Molecular Structure Analysis

The molecular structure of the synthesized indole derivatives is characterized by the presence of a fused pyrrole ring. The indole nucleus is a prevalent motif in natural products and pharmaceuticals, and modifications to its structure can lead to significant changes in biological activity. The specific derivatives mentioned in the study include additional substituents, such as aryl groups and a dimethyl moiety, which can influence the electronic and steric properties of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these indole derivatives are notable for their domino nature, which implies a sequence of reactions occurring consecutively without the need to isolate intermediates. The initial condensation of enamines and arylglyoxals leads to the formation of the pyrrole ring, which is then followed by allylic hydroxylation. The final oxidation step is crucial for converting the hydroxy-pyrrole derivatives into the dihydro-indole-diones. This multi-step reaction showcases the complexity and intricacy of organic synthesis in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,7-dimethyl-1H-indole-2,3-dione are not detailed in the provided papers, the general properties of indole derivatives can be inferred. Indole compounds typically exhibit a range of melting points and solubilities depending on their substitution patterns. The presence of dimethyl groups can increase hydrophobicity and potentially affect the melting point. The chemical reactivity of these compounds is also influenced by the indole core and substituents, which can participate in various chemical reactions, such as electrophilic substitutions and nucleophilic additions .

In another study, a one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives was reported. This synthesis utilized a three-component condensation reaction involving indole, aldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione, catalyzed by iodine. The reaction was efficient, with yields ranging from 71.4% to 97.3%, and was conducted at a relatively low temperature of 30°C for 60 to 90 minutes. The use of a 5% molar fraction of iodine as a catalyst was crucial for the reaction's success, and a mechanism for the iodine-catalyzed reaction was proposed . This study provides insight into the synthesis of indole derivatives with potential applications in various fields, including medicinal chemistry.

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of 6,7-dimethyl-1H-indole-2,3-dione is in the synthesis of novel compounds. Jain et al. (2006) explored its reaction with 1,6-dibromohexane to form new 1H-indol-2,3-diones derivatives, which were then used to synthesize bis-Spiro[indole-pyrazolinyl-thiazolidine]-2,4′-diones, indicating its utility in creating complex organic molecules with potential biological activities (Jain et al., 2006).

Anticorrosion and Antibacterial Properties

The compound also shows promise in applications beyond pure organic synthesis. Miao's work (2014) on indole-2,3-dione derivatives highlights their anticorrosion and antibacterial properties. This research underscores the compound's potential in creating materials and coatings that protect against corrosion and microbial growth, important for industrial and healthcare settings (Miao, 2014).

Chemoselective Sensors

Moreover, this compound and its derivatives are being explored as chemosensors. Fahmi et al. (2019) demonstrated the compound's high sensing capability and selective detection of Fe3+ ions, revealing its potential in developing selective optical chemosensors for detecting metal ions in environmental and biological samples (Fahmi et al., 2019).

Antimicrobial Screening

Additionally, compounds synthesized from this compound have been evaluated for their antimicrobial properties. Ramadan, Rasheed, and El Ashry (2019) synthesized novel 1,3-dioxolanes linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol and found them to possess moderate inhibitory activity against the fungus Candida albicans and some Gram-positive bacteria, pointing to the compound's role in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).

Mechanism of Action

Target of Action

6,7-Dimethyl-1H-indole-2,3-dione, like many indole derivatives, is believed to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and influence various biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

6,7-dimethyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRLEGBOODEAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365245 |

Source

|

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20205-43-0 |

Source

|

| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)